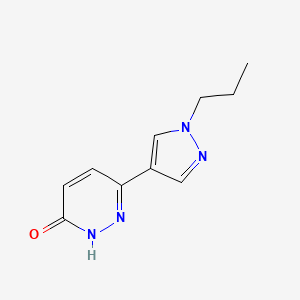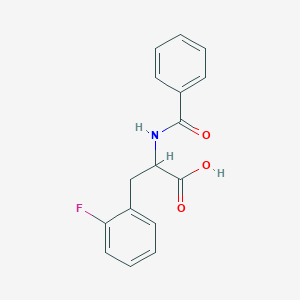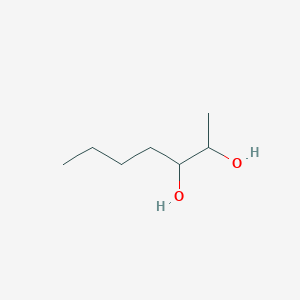
Heptane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-2,3-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of heptane-2,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of heptane-2,3-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: Heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: this compound can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), inert solvents like THF.
Substitution: Acyl chlorides, base catalysts.
Major Products Formed:
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Esters and other substituted derivatives.
Aplicaciones Científicas De Investigación
Heptane-2,3-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which heptane-2,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. For example, it can act as a substrate for certain oxidoreductases, leading to the formation of heptane-2,3-dione . The molecular targets and pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
Heptane-2,3-diol can be compared with other similar diols and related compounds:
Heptane-1,2-diol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, leading to different chemical properties and reactivity.
Heptane-1,3-diol: Another isomer with hydroxyl groups separated by one carbon atom, affecting its physical and chemical behavior.
Cyclohexane-1,2-diol: A cyclic diol with different steric and electronic properties compared to linear this compound.
Uniqueness: this compound’s unique positioning of hydroxyl groups allows for specific interactions and reactivity patterns not observed in its isomers or cyclic counterparts. This makes it valuable in targeted synthetic applications and specialized industrial processes .
Propiedades
Número CAS |
21508-07-6 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3 |
Clave InChI |
VUVZASHBYYMLRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
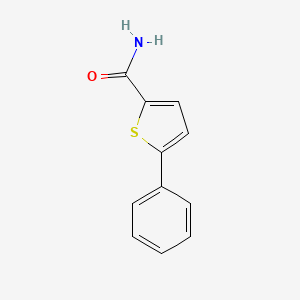
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
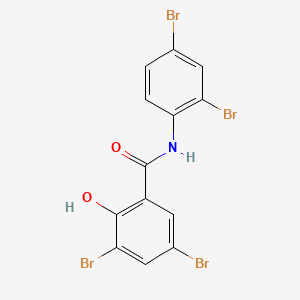
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)
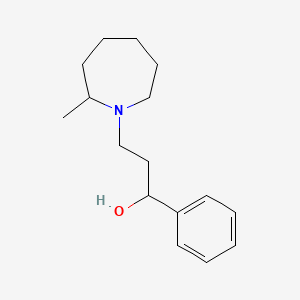
![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
